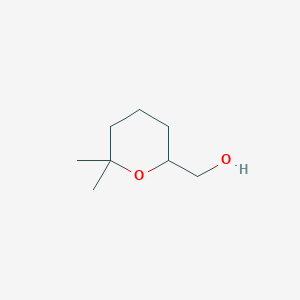

2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol

描述

The Significance of Tetrahydropyran (B127337) Scaffolds in Modern Organic Synthesis and Chemical Biology

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, represents a highly significant and prevalent structural motif in the fields of organic chemistry and chemical biology. This scaffold is a fundamental component of numerous biologically active natural products, including sugars, pheromones, and complex polyether antibiotics. Its presence in a wide array of pharmacologically important molecules underscores its value as a privileged scaffold in drug discovery.

The development of synthetic methodologies for constructing the tetrahydropyran ring with precise control over stereochemistry is a key objective in modern organic synthesis. The inherent stereochemical complexity of many substituted tetrahydropyrans, often containing multiple chiral centers, presents a considerable synthetic challenge. Consequently, a vast body of research is dedicated to creating novel and efficient strategies for their synthesis, such as intramolecular cyclizations, Prins reactions, and hetero-Diels-Alder reactions. The functionalized tetrahydropyran framework serves as a versatile building block, enabling the synthesis of diverse molecular architectures for screening in various biological assays.

Research Trajectories and Academic Focus on 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol and Related Structural Analogues

Direct and extensive academic research focused solely on this compound is limited in the current scientific literature. However, the academic focus on its structural analogues provides significant insight into the potential properties and synthetic accessibility of this class of compounds. Research into 2,2-dimethyl-tetrahydropyran derivatives spans various applications, from synthetic methodology to potential therapeutic uses.

For instance, studies on 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones have detailed their synthesis and characterization, with some analogues exhibiting notable cytotoxic activity against cancer cell lines. mdpi.com These investigations provide valuable spectroscopic data, such as ¹H NMR and ¹³C NMR, which are crucial for the structural elucidation of related compounds. mdpi.com Another area of research involves the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, highlighting synthetic routes to functionalized 2,2-dimethyl-tetrahydropyran rings. google.com

Furthermore, computational studies have been employed to understand the properties of related structures. For example, the thermal decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran has been investigated using density functional theory (DFT), revealing how substituents affect the molecule's activation free energy. mdpi.com Research into 2,2-dimethylbenzopyran derivatives has also shown their potential as neuroprotective agents, indicating a possible avenue for the biological investigation of other 2,2-dimethyl-pyran structures. nih.gov

The table below summarizes key data for some researched structural analogues of this compound.

| Compound Name | Molecular Formula | Key Research Finding | Spectroscopic Data Reference |

| 6-Ethyl-2,2-dimethyl-5-methylidenetetrahydro-4H-pyran-4-one | C₁₀H₁₆O₂ | Synthesis reported and characterized; part of a study on compounds with potential anticancer activity. | ¹H NMR, ¹³C NMR, EI-MS data available. mdpi.com |

| 2,2-Dimethyl-5-methylidene-6-phenyltetrahydro-4H-pyran-4-one | C₁₄H₁₆O₂ | Synthesized as part of a series of 2,2,6-trisubstituted tetrahydropyran-4-ones. | ¹H NMR, ¹³C NMR, EI-MS data available. mdpi.com |

| 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | C₈H₁₄O₃ | Synthesis method developed and patented. | Characterized by proton NMR and high-resolution gas chromatography. google.com |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | C₇H₁₂O | Subject of a computational study on thermal decomposition. | Theoretical kinetic and thermodynamic parameters calculated. mdpi.com |

This table is generated based on available research data for structural analogues.

Methodological Frameworks for Investigating Novel Pyran-Based Compounds

The investigation of novel pyran-based compounds employs a combination of sophisticated experimental and computational methodologies to elucidate their structure, properties, and potential applications. These frameworks are essential for both the fundamental understanding and the targeted design of new molecules.

Spectroscopic and Structural Characterization: A cornerstone of pyran research is the detailed characterization of newly synthesized compounds. A suite of spectroscopic techniques is routinely used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemical relationships between them. bookpi.orgfrontiersin.orgmdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C), by detecting their characteristic vibrational frequencies. bookpi.orgfrontiersin.orgmdpi.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound, aiding in the confirmation of its chemical formula. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and the absolute stereochemistry.

Computational Chemistry: Theoretical and computational methods are increasingly vital in the study of pyran derivatives. Techniques such as Density Functional Theory (DFT) are used to:

Predict and corroborate experimental spectroscopic data (IR, NMR). bookpi.orgnih.gov

Investigate molecular properties like electronic structure, charge distribution, and reactivity. nih.govresearchgate.net

Model reaction mechanisms and determine thermodynamic and kinetic parameters, as seen in studies of the thermal decomposition of dihydropyrans. mdpi.com

Investigation of Physicochemical and Biological Properties: Once a novel pyran compound is synthesized and structurally confirmed, its properties are investigated. This can include the study of its photophysical characteristics, such as UV-visible absorption and fluorescence emission spectra, to evaluate its potential use as a fluorophore or in materials science. nih.gov Furthermore, depending on the structural features, compounds may be subjected to a variety of biological assays to screen for potential pharmacological activity.

Structure

3D Structure

属性

IUPAC Name |

(6,6-dimethyloxan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2)5-3-4-7(6-9)10-8/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHLGATPHUSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849358-51-5 | |

| Record name | (6,6-dimethyloxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereocontrolled Synthesis of 2,2 Dimethyl Tetrahydro Pyran 6 Methanol and Its Chiral Analogues

Enantioselective Synthetic Pathways

Achieving high levels of enantiopurity is critical in the synthesis of chiral molecules for pharmaceutical applications. whiterose.ac.uk Several strategies have been developed to control the stereochemistry during the formation of substituted tetrahydropyrans.

Exploitation of Chiral Pool Precursors for Stereochemical Control

Chiral pool synthesis is a strategy that utilizes abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.org This approach leverages the pre-existing stereocenters of the natural product to control the stereochemistry of the final molecule, preserving the chirality throughout the reaction sequence. wikipedia.org For instance, carbohydrates are common precursors for tetrahydropyran (B127337) synthesis due to their inherent oxygenated and stereochemically defined cyclic structures. The synthesis of a key intermediate for (R)-argentilactone and (R)-goniothalamin, which share the 5,6-dihydro-2H-pyran-2-one moiety, illustrates this approach, starting from commercially available materials and establishing chirality early in the sequence. scispace.com

Biocatalytic Approaches: Enzyme-Mediated Kinetic Resolutions and Asymmetric Transformations (e.g., Lipase (B570770) Catalysis)

Biocatalysis offers a powerful method for obtaining enantiomerically pure compounds under mild reaction conditions. Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and their corresponding esters. mdpi.comnih.gov In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the two.

For example, in the resolution of a racemic alcohol, a lipase can selectively acylate one enantiomer, leaving the other enantiomer unreacted. nih.gov Amano Lipase PS-C II has been successfully used to resolve racemic alcohols, leading to the (R)-configured alcohol with an enantiomeric excess (ee) of 99.6%. nih.gov Similarly, the hydrolysis of a racemic ester can be performed enantioselectively. Lipase-catalyzed hydrolysis of racemic cis-flavan-4-ol acetate (B1210297) by Lipase AY has been shown to be a highly selective process. mdpi.com The efficiency of these resolutions depends on various factors, including the specific lipase, the acyl donor, and the solvent. mdpi.compolimi.it

Table 1: Lipase-Catalyzed Kinetic Resolutions of Alcohols and Esters

| Enzyme | Substrate Type | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Amano Lipase PS-C II | Racemic Alcohol | Acylation with isopropenyl acetate | Yielded (R)-alcohol with 99.6% ee. | nih.gov |

| Lipase from Pseudomonas cepacia (PSL) | Racemic Acetate | Hydrolysis | Recovered (2R,4R)-alcohol (93% ee) and (2S,4S)-acetate (95% ee). | mdpi.com |

| Lipase PS (Amano) | Racemic Alcohol | Acetylation with vinyl acetate | Achieved 30% conversion with a 96:4 enantiomeric ratio (e.r.) in 30 minutes. | polimi.it |

| AK Lipase | trans-Flavan-4-ol | Acetylation with vinyl acetate | Reached 50% conversion to enantiopure acetate and remaining alcohol after 48h. | mdpi.com |

Asymmetric Catalysis in Tetrahydropyran Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts. rsc.orgnih.gov Chiral small molecules, such as quinine-based squaramides, can catalyze cascade reactions to form highly functionalized tetrahydropyrans with excellent control over stereochemistry. nih.govacs.org

One such strategy involves a one-pot Michael/Henry/ketalization cascade sequence. nih.gov In this reaction, a bifunctional organocatalyst directs the formation of multiple C-C and C-O bonds, generating up to five contiguous stereocenters with high diastereomeric ratios (dr > 20:1) and excellent enantiomeric excesses (93–99% ee). nih.govacs.org The success of these reactions relies on the ability of the hydrogen-bonding organocatalyst to effectively control the facial selectivity of the nucleophilic attacks in the cascade sequence. nih.gov Similarly, organocatalytic domino reactions have been developed for the synthesis of related tetrahydropyridine (B1245486) rings, demonstrating the versatility of this approach for constructing six-membered heterocycles. acs.org

Table 2: Organocatalytic Asymmetric Synthesis of Tetrahydropyrans

| Catalyst Type | Reaction Sequence | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Quinine-based squaramide | Michael/Henry/ketalization | β-keto esters, nitroalkenes, ynals | dr > 20:1, 93–99% ee | nih.govacs.org |

| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-dicarbonyls, nitroolefins, aldimines | High dr, excellent ee | acs.org |

| Copper(II)/Wan's catalyst | Henry/oxa-Michael | 7-oxo-hept-5-enals, nitromethane | dr > 99:1, 98-99% ee | researchgate.net |

Chemo- and Regioselective Synthetic Strategies

The construction of the tetrahydropyran ring itself, followed by its selective modification, requires robust and predictable chemical methods.

Cyclization Reactions for Pyranyl Ring Construction

The Prins cyclization is a powerful and convergent reaction for forming tetrahydropyran rings by reacting a homoallylic alcohol with an aldehyde or ketone in the presence of an acid catalyst. acs.orgnih.govbeilstein-journals.org This reaction forms a C-C and a C-O bond in a single step, constructing the heterocyclic ring with a high degree of stereoselectivity. nih.govntu.edu.sg The stereochemical outcome is often controlled by a chair-like transition state where substituents prefer to occupy equatorial positions. nih.govnih.gov

Various Lewis and Brønsted acids can catalyze the Prins reaction, including BF₃·OEt₂, TMSOTf, and perrhenic acid. acs.orgnih.gov The choice of catalyst and reaction conditions can influence the yield and selectivity of the cyclization. nih.govnih.gov For example, a Cu(OTf)₂-bisphosphine complex has been shown to effectively catalyze a sequential olefin migration and Prins cyclization to yield substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov This method provides a versatile route to various 2,6-disubstituted tetrahydropyran systems, which are common motifs in natural products. ntu.edu.sg

Table 3: Catalysts Used in Prins-Type Cyclizations for Tetrahydropyran Synthesis

| Catalyst | Substrates | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ (catalytic) | α-acetoxy ether, homoallylic alcohol | Segment-coupling Prins cyclization. | Highly stereoselective. | acs.org |

| TMSOTf | Homoallylic silyl (B83357) ether, aldehyde | Silyl-Prins cyclization. | Excellent cis-selectivity via chair-like transition state. | nih.gov |

| Cu(OTf)₂-bisphosphine | Alkenol, aldehyde | Sequential olefin migration and Prins cyclization. | Excellent trans-diastereoselectivity. | nih.gov |

| Perrhenic acid (O₃ReOH) | 3-chlorohomoallylic alcohol, aldehyde | Direct synthesis of tetrahydropyran-4-ones. | Stereoselective for cis-2,6-disubstitution. |

Selective Functionalization and Derivatization of Substituted Tetrahydropyran Systems

After the formation of the tetrahydropyran core, subsequent functionalization is often necessary to complete the synthesis of the target molecule. Direct C–H bond functionalization represents an efficient strategy for installing new groups onto the THP ring without the need for pre-functionalized substrates. nih.gov

Recent advances have demonstrated that palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans is possible. nih.gov This reaction can be followed by α-alkylation or arylation of the primary amine, leading to di-substituted aminotetrahydropyrans with high diastereoselectivity. nih.gov This sequential C-H functionalization approach allows for the diversification of the tetrahydropyran scaffold, providing access to libraries of complex molecules for applications in medicinal chemistry. nih.gov Other methods involve the transformation of functional groups introduced during the cyclization step, such as the conversion of a 4-methylene group, installed via a silyl-Prins cyclization, into other functionalities. nih.gov

Table of Compounds

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and the ability to generate a wide range of structurally diverse compounds. researchgate.netamazonaws.com In the context of tetrahydropyran synthesis, MCRs offer a convergent and effective pathway to functionalized derivatives. researchgate.net

One common strategy involves the Prins cyclization, a reaction that combines an alkene with an aldehyde. scispace.com For instance, a Prins-type cyclization of a homoallylic alcohol with various ketones can yield spirocyclic tetrahydropyran derivatives. scispace.com While specific MCRs for 2,2-dimethyl-tetrahydro-pyran-6-methanol are not extensively detailed, the principles can be applied to generate analogous structures. The general mechanism often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the tetrahydropyran ring. mdpi.com

The versatility of MCRs allows for the incorporation of various substituents, leading to a diverse library of tetrahydropyran analogues. By carefully selecting the starting materials, chemists can systematically modify the structure and explore the structure-activity relationships of the resulting compounds.

| Reaction Type | Starting Materials | Catalyst/Conditions | Resulting Core Structure |

|---|---|---|---|

| Prins-type Cyclization | Cyclic Ketones, Homoallylic Alcohol, Methanesulfonic Acid | Non-aqueous conditions | Spirocyclic Tetrahydropyranyl Mesylates scispace.com |

| One-pot Condensation | Aromatic Aldehydes, Malononitrile, Dimedone | Ionic Liquid [EMIM][OH], Microwave | Tetrahydrobenzo[b]pyrans ajgreenchem.com |

| Three-component Cyclocondensation | β-Diketone, Arylaldehyde, Thiourea | Microwave Irradiation | Tetrahydropyrimidines benthamdirect.com |

Sustainable Synthesis Protocols

The development of environmentally friendly and sustainable synthetic methods is a growing priority in chemical research. Green chemistry principles, such as the use of alternative energy sources and biocatalysis, are being increasingly applied to the synthesis of complex molecules like tetrahydropyran derivatives.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. ajgreenchem.comresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. ajgreenchem.comresearchgate.net The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, which directly couples microwave energy with the molecules in the reaction mixture. researchgate.net

In the synthesis of tetrahydropyran derivatives, microwave irradiation has been successfully employed, particularly in the context of multi-component reactions. benthamdirect.commdpi.com For example, the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans can be efficiently carried out under microwave irradiation using an ionic liquid as both the catalyst and the solvent system. ajgreenchem.com This approach not only accelerates the reaction but also aligns with green chemistry principles by using a recyclable solvent. ajgreenchem.com The Biginelli three-component cyclocondensation reaction to produce tetrahydropyrimidine (B8763341) derivatives is another example where microwave irradiation has been shown to be superior to conventional heating. benthamdirect.com

| Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Tetrahydrobenzo[b]pyrans | Microwave-assisted, Ionic Liquid | Short | Excellent | ajgreenchem.com |

| Tetrahydropyrimidines | Microwave-assisted Biginelli Reaction | Reduced | Improved | benthamdirect.com |

| 4H-pyrans | Microwave-assisted, Solvent- and Catalyst-free | 12 min | Good to Excellent | researchgate.net |

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create stereochemically pure compounds. Enzymes, as biocatalysts, operate under mild conditions and exhibit high enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules.

In the context of this compound and its chiral analogues, enzymatic kinetic resolution is a particularly valuable technique. nih.govresearchgate.net This method involves the use of an enzyme, often a lipase, to selectively acylate one enantiomer of a racemic mixture of an alcohol, allowing for the separation of the two enantiomers. nih.gov For instance, Candida antarctica lipase B (CAL-B) has been shown to be highly effective in the enantioselective O-acylation of primary hydroxyl groups in various heterocyclic compounds, yielding products with high enantiomeric excess. nih.gov

This approach can be applied to a racemic mixture of this compound. The enzyme would selectively catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated and unacylated enantiomers can then be separated, providing access to both enantiomerically pure forms of the target molecule. This method is considered a green synthetic route as it avoids the use of harsh reagents and conditions often associated with traditional chemical resolutions.

| Enzyme | Substrate Type | Reaction | Selectivity | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Primary Hydroxyl Group of Tetrahydro-β-carbolines | O-acylation | Excellent (E > 200) | nih.gov |

| Lipase from Candida rugosa | β-blocker derivative | Enantioselective transesterification | High (E = 67.5) | mdpi.com |

| Various Lipases (CAL-B, PFL, etc.) | 1-Hydroxyalkyl derivatives of PTA | Kinetic Resolution via Acetylation | Moderate to Good (up to 95% ee) | nih.gov |

Elucidation of Chemical Reactivity and Transformative Potentials of 2,2 Dimethyl Tetrahydro Pyran 6 Methanol Architectures

Chemoselective Hydrogenolysis and C-O Bond Cleavage Mechanisms

Hydrogenolysis of the tetrahydropyran (B127337) ring represents a significant transformation, converting the cyclic ether into a linear aliphatic diol. This process involves the cleavage of a carbon-oxygen (C-O) bond, a reaction that requires specific catalytic systems to proceed efficiently and selectively.

Research on the hydrogenolysis of tetrahydropyran-2-methanol (B90372), a close structural analog of the title compound, has identified bimetallic catalysts as particularly effective for this transformation. Specifically, rhenium-modified rhodium catalysts supported on carbon (Rh-ReOₓ/C) have demonstrated high efficacy. researchgate.netelsevierpure.com The modification of rhodium with rhenium oxide (ReOₓ) species is critical for achieving high selectivity towards the desired diol product. researchgate.net

The synergy between the rhodium metal and the rhenium oxide clusters is believed to be the source of the high catalytic activity. elsevierpure.com It is proposed that the hydrogenolysis reaction occurs at the interface between the Rh metal surface and the attached ReOₓ species. researchgate.netelsevierpure.com In this bifunctional mechanism, hydroxylated rhenium atoms can act as Brønsted acid sites, facilitating the C-O bond cleavage, while the noble metal (Rh) provides the sites for hydrogenation. researchgate.netresearchgate.net

A summary of a representative catalytic system's performance for the hydrogenolysis of tetrahydropyran-2-methanol is presented below.

| Catalyst | Substrate | Key Product | Yield | Selectivity Note |

|---|---|---|---|---|

| Rh-ReOₓ/C (Re/Rh ratio=0.25) | Tetrahydropyran-2-methanol | 1,6-Hexanediol | 84% | Low activity for over-hydrogenolysis to 1-hexanol |

The hydrogenolysis of asymmetrically substituted tetrahydropyran rings, such as 2,2-dimethyl-tetrahydro-pyran-6-methanol, can theoretically yield different diol products depending on which C-O bond is cleaved. For the Rh-ReOₓ/C catalytic system, the reaction is highly regioselective. In the case of tetrahydropyran-2-methanol, the exclusive product is 1,6-hexanediol, indicating that the cleavage occurs specifically at the C6-O bond, which is adjacent to the methanol (B129727) substituent. researchgate.netelsevierpure.com

Applying this observed regioselectivity to this compound, it is predicted that hydrogenolysis over a similar Rh-Re catalyst would lead to the cleavage of the C-O bond between the oxygen and the carbon bearing the methanol group (C6). This would result in the formation of 2,2-dimethyl-1,6-hexanediol as the primary aliphatic diol product.

Dehydration-Hydration Cascade Reactions in Pyran Systems

An alternative pathway for the ring-opening of tetrahydropyran-2-methanol involves a sequence of dehydration followed by hydration. rsc.org This cascade approach transforms the six-membered pyran ring into a seven-membered oxepine intermediate, which is then hydrated and hydrogenated to yield the final diol. researchgate.net

The first step is a catalytic dehydration of tetrahydropyran-2-methanol to form 2,3,4,5-tetrahydrooxepine. rsc.org This ring-expansion reaction has been achieved using various silicoaluminate catalysts, with K-BEA zeolite showing notable yields. researchgate.net In the gas phase, dehydration over catalysts like alumina (B75360) can also lead to skeletal rearrangements, producing cyclopentanecarboxaldehyde. oup.com

The formed 2,3,4,5-tetrahydrooxepine can then undergo hydration, a reaction that can proceed without a catalyst, to yield a mixture of 2-oxepanol (B11958029) and its ring-opened tautomer, 6-hydroxyhexanal. rsc.org In the final step, this mixture of intermediates is quantitatively hydrogenated over standard catalysts like Nickel or Ruthenium on carbon (Ni/C or Ru/C) to produce 1,6-hexanediol. rsc.org This multi-step process demonstrates a non-hydrogenolysis pathway to access the valuable diol from a pyran architecture. researchgate.net

Functional Group Interconversions at the Primary Alcohol Moiety

The primary alcohol group at the C6 position of this compound is a key site for further molecular elaboration. A common strategy to enhance its reactivity is to convert the hydroxyl group, which is a poor leaving group (hydroxide ion, OH⁻), into a superior leaving group. masterorganicchemistry.com

The conversion of the primary alcohol into a sulfonate ester, such as a mesylate or tosylate, is a standard and highly effective method for activating the hydroxyl group. masterorganicchemistry.com This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the HCl generated during the reaction. masterorganicchemistry.comchemistrysteps.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. chemistrysteps.com A crucial aspect of this conversion is that it proceeds without altering the stereochemistry at the carbon atom bearing the alcohol, as the C-O bond is not broken during the process. masterorganicchemistry.com The resulting sulfonate esters (mesylates and tosylates) are excellent leaving groups due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms. chemistrysteps.com

| Target Leaving Group | Reagent | Abbreviation | Typical Base |

|---|---|---|---|

| Mesylate | Methanesulfonyl chloride | MsCl | Triethylamine, Pyridine |

| Tosylate | p-Toluenesulfonyl chloride | TsCl | Pyridine |

Once the primary alcohol of this compound is converted into its corresponding mesylate or tosylate, the carbon to which it is attached becomes highly susceptible to nucleophilic attack. This enables a wide range of nucleophilic substitution reactions. masterorganicchemistry.com

Halogenation can be readily achieved by reacting the alkyl tosylate or mesylate with a source of halide ions (e.g., NaCl, KBr, NaI). The reaction typically proceeds via an Sₙ2 mechanism, especially for a primary substrate like this, where the nucleophilic halide ion attacks the carbon atom and displaces the sulfonate leaving group. chemistrysteps.com This method is often preferred over using strong hydrohalic acids, as it avoids the strongly acidic conditions that can promote carbocation rearrangements, although this is less of a concern for primary alcohols. masterorganicchemistry.comchemistrysteps.com

Beyond halides, a variety of other nucleophiles can be used to displace the sulfonate group, allowing for the introduction of diverse functionalities such as azides (from NaN₃), nitriles (from NaCN), and thiols (from NaSH), thereby opening up extensive possibilities for synthetic diversification of the this compound scaffold.

Ring-Opening and Rearrangement Pathways of Tetrahydropyran Scaffolds

The tetrahydropyran ring in this compound is generally stable under neutral and basic conditions. However, under acidic catalysis, it can undergo a variety of transformations, including ring-opening and skeletal rearrangements. The gem-dimethyl group at the C2 position can significantly influence the regioselectivity and mechanism of these reactions by stabilizing adjacent carbocation intermediates.

One notable rearrangement pathway for analogous tetrahydropyran-2-methanol structures is an acid-catalyzed dehydration leading to a ring-expanded product, 2,3,4,5-tetrahydrooxepine. This transformation proceeds through protonation of the exocyclic hydroxyl group, followed by elimination of water to form a primary carbocation. A subsequent 1,2-hydride shift can lead to a more stable carbocation, which can then be attacked by the ring oxygen to induce ring expansion. While this has been demonstrated for the parent tetrahydropyran-2-methanol, the presence of the gem-dimethyl group in the target molecule would likely favor alternative pathways due to the stability of a potential tertiary carbocation at C2.

Table 1: Acid-Catalyzed Dehydration and Rearrangement of Tetrahydropyran-2-methanol

| Catalyst | Temperature (°C) | Major Product | Yield (%) | Reference |

| K-BEA Zeolite | 300 | 2,3,4,5-Tetrahydrooxepine | 40 |

Under more forcing acidic conditions, the formation of a tertiary carbocation at the C2 position via protonation of the ring oxygen and subsequent C-O bond cleavage could initiate Wagner-Meerwein type rearrangements. wikipedia.orgnumberanalytics.com In such a scenario, one of the methyl groups from the C2 position could migrate to an adjacent carbocationic center, potentially leading to ring-contracted or other skeletally rearranged products. The stability of the tertiary carbocation intermediate makes this a plausible, albeit hypothetical, pathway that would be highly dependent on the specific reaction conditions and the nature of the acid catalyst employed. youtube.com

Oxidative and Reductive Transformations on the Pyran Ring

The this compound scaffold offers two main sites for oxidative and reductive transformations: the exocyclic hydroxymethyl group and the tetrahydropyran ring itself.

Oxidative Transformations

The primary alcohol of the hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 2,2-dimethyl-tetrahydro-pyran-6-carboxaldehyde, or further to 2,2-dimethyl-tetrahydro-pyran-6-carboxylic acid. The choice of oxidant and reaction conditions determines the extent of oxidation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation to the aldehyde. nih.gov Stronger oxidizing agents, or less controlled conditions, can lead to the carboxylic acid.

The tetrahydropyran ring is relatively resistant to oxidation, but under strong oxidative conditions, degradation can occur. Studies on related cyclic ethers suggest that oxidation is often initiated by hydrogen abstraction from a carbon atom adjacent to the ring oxygen. nih.gov In the case of this compound, the absence of a hydrogen atom at the C2 position means that oxidative attack on the ring would likely occur at the C6 position, which is activated by the ring oxygen. This could ultimately lead to ring cleavage, forming various dicarboxylic acids or other degradation products.

Table 2: Oxidative Transformations of this compound and Analogs

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| (R)-3,4-dihydro-2H-pyran-2-methanol | BAIB/TEMPO | (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | 54 | nih.gov |

| Primary Alcohols | PCC | Aldehydes | Generally high | nih.gov |

Reductive Transformations

A significant reductive transformation of the tetrahydropyran ring in this molecule is its reductive ring-opening, also known as hydrogenolysis. This reaction cleaves the C-O bonds within the ring, leading to the formation of a diol. Specifically, the hydrogenolysis of tetrahydropyran-2-methanol over suitable catalysts can yield 1,6-hexanediol. Applying this to the 2,2-dimethyl substituted analog would be expected to produce 2,2-dimethyl-1,6-hexanediol. This transformation is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst, such as rhodium-rhenium on a carbon support.

Table 3: Reductive Ring-Opening of Tetrahydropyran-2-methanol

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Product | Yield (%) | Reference |

| Ni/C or Ru/C | Not specified | Not specified | 1,6-Hexanediol | Quantitative |

Furthermore, if the hydroxymethyl group is first oxidized to an aldehyde or carboxylic acid, these functionalities can be reduced back to the primary alcohol using standard reducing agents like sodium borohydride (B1222165) (for the aldehyde) or lithium aluminum hydride (for the carboxylic acid).

Advanced Spectroscopic and Crystallographic Characterization of 2,2 Dimethyl Tetrahydro Pyran 6 Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,2-dimethyl-tetrahydro-pyran-6-methanol and its derivatives, providing profound insights into the molecular framework and stereochemistry. tandfonline.com

Proton (1H) NMR for Structural Connectivity and Stereochemistry

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structural connectivity and stereochemistry of molecules. In the context of tetrahydropyran (B127337) rings, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. For instance, the relative stereochemistry of 2,6-disubstituted tetrahydropyrans can be determined by analyzing the coupling patterns of the ring protons. ethernet.edu.et

The ¹H NMR spectrum of a related compound, tetrahydropyran-2-methanol (B90372), in CDCl₃ shows distinct signals that can be assigned to the various protons in the molecule. For example, the protons on the carbon bearing the hydroxymethyl group and the oxygen atom of the ring (C-6) typically appear at a different chemical shift than the other ring protons. chemicalbook.com The signals for the methylene (B1212753) protons of the hydroxymethyl group often appear as a complex multiplet due to diastereotopicity.

Interactive Data Table: Representative ¹H NMR Data for a Tetrahydropyran-2-methanol Derivative

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 3.21 | m | - |

| H-2a | 4.01 | m | - |

| H-2e | 3.46 | m | - |

| CH₂OH | 3.53, 3.51 | dd, dd | J = 11.5, 3.8 |

| Ring CH₂ | 1.85-1.32 | m | - |

Note: Data is illustrative and based on typical values for similar structures. chemicalbook.com 'm' denotes multiplet, and 'dd' denotes doublet of doublets.

Carbon-13 (13C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. docbrown.infodocbrown.info In this compound, the signals for the two methyl groups at the C-2 position would be equivalent due to the symmetry of that specific moiety, resulting in a single resonance. docbrown.info The chemical shifts of the carbon atoms in the tetrahydropyran ring are influenced by their proximity to the oxygen atom and other substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups, providing a more detailed picture of the carbon framework. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~72 |

| C-3 | ~30 |

| C-4 | ~20 |

| C-5 | ~25 |

| C-6 | ~78 |

| CH₂OH | ~65 |

| C(CH₃)₂ | ~28 (each) |

Note: These are approximate values and can vary based on the specific derivative and solvent used. chemicalbook.comnih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating complex structural and stereochemical relationships. tandfonline.comscience.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between adjacent protons on the tetrahydropyran ring and between the methine proton at C-6 and the methylene protons of the hydroxymethyl group. rsc.orgyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). This allows for the direct assignment of a proton signal to its attached carbon atom. rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). HMBC is crucial for piecing together the molecular structure by identifying long-range connectivities. For example, it can show correlations from the methyl protons at C-2 to the C-2 and C-3 carbons of the ring. rsc.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is essential for determining the stereochemistry, such as the relative orientation of substituents on the tetrahydropyran ring. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. biomedscidirect.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. biomedscidirect.com The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the alcohol and the ether linkage in the tetrahydropyran ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. echemi.commdpi.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1050-1150 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₁₆O₂), HRMS would provide an exact mass measurement, confirming its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethers involve α-cleavage (cleavage of a bond adjacent to the oxygen atom). miamioh.edu For the title compound, fragmentation could involve the loss of the hydroxymethyl group or cleavage of the tetrahydropyran ring. The base peak in the mass spectrum of the related tetrahydropyran-2-methanol is often observed at m/z 85, corresponding to the loss of the CH₂OH radical. nih.gov

Interactive Data Table: Expected HRMS Data and Key Fragments for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Interpretation |

| [M]⁺ | C₈H₁₆O₂ | 144.1150 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₁₃O₂ | 129.0916 | Loss of a methyl group |

| [M-CH₂OH]⁺ | C₇H₁₃O | 113.0966 | Loss of the hydroxymethyl radical |

| [C₅H₉O]⁺ | C₅H₉O | 85.0653 | Fragment from ring cleavage |

Note: The relative intensities of these fragments can provide further structural insights. nih.govdocbrown.info

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is crucial for elucidating the solid-state conformation and, for chiral molecules, the absolute configuration.

A comprehensive search for single-crystal X-ray diffraction data for this compound and its specific derivative, (1R,6S)-2,2-dimethyl-6-((S)-1-phenylethylcarbamoyl)tetrahydro-2H-pyran-3-yl 4-nitrobenzoate, was conducted. However, no specific crystallographic studies for these compounds appear to be available in the surveyed scientific literature.

While general principles of X-ray crystallography are well-established for determining the structure of tetrahydropyran ring systems, the absence of published data for the requested compounds prevents a detailed discussion of their specific solid-state structures and absolute configurations based on this technique. Analysis of related tetrahydropyran derivatives often reveals a chair conformation for the pyran ring, but specific substituent effects can lead to conformational distortions. The determination of the absolute configuration would typically involve the analysis of anomalous dispersion effects, often facilitated by the presence of a heavy atom in the structure or by co-crystallization with a chiral reference molecule.

Further experimental work involving the successful crystallization of this compound or its derivatives would be required to generate the single-crystal X-ray diffraction data necessary for a complete structural elucidation in the solid state. Such data would provide invaluable insights into the precise molecular geometry and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl Tetrahydro Pyran 6 Methanol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine optimized geometries, energy levels, and various electronic properties that govern a molecule's reactivity.

For the tetrahydropyran (B127337) (THP) ring, a fundamental component of 2,2-dimethyl-tetrahydro-pyran-6-methanol, DFT has been employed to calculate the energies of its various conformers. The chair conformation is consistently found to be the most stable, with other forms like the twist and boat conformations being significantly higher in energy. researchgate.net The energy difference between the chair and the higher energy twist and boat conformers is a critical parameter for understanding the ring's flexibility. researchgate.net The introduction of substituents, such as the dimethyl and methanol (B129727) groups, would further influence these energy landscapes.

Reactivity profiling using DFT involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Relative Energies of Tetrahydropyran (THP) Conformers

This table presents the relative energies for the parent tetrahydropyran ring, calculated using various DFT and ab initio methods. The chair conformation is the reference (0.00 kcal/mol). Data sourced from comprehensive computational studies. researchgate.net

| Conformer | Method/Basis Set | Relative Energy (ΔE, kcal/mol) |

| 2,5-Twist | B3LYP/6-311+G(d,p) | 5.84 |

| MP2/6-311+G(d,p) | 6.10 | |

| 1,4-Boat | B3LYP/6-311+G(d,p) | 6.23 |

| MP2/6-311+G(d,p) | 7.16 | |

| Half-Chair (TS) | B3LYP/6-31G(d) | ~11.0 |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and the calculation of activation energies. This provides deep insight into reaction feasibility and pathways. nih.govresearchgate.net For instance, computational studies on the thermal decomposition of dihydropyran derivatives, which share the heterocyclic ring, reveal a concerted mechanism involving a six-membered cyclic transition state. mdpi.com

By calculating the kinetic and thermodynamic parameters, researchers can predict reaction rates and understand the influence of substituents on reactivity. mdpi.com For example, studies have shown that methyl substituents on the pyran ring can lower the activation free energy, thereby favoring the thermal decomposition process. mdpi.com These computational approaches are vital for understanding not only decomposition pathways but also synthetic routes like Prins cyclizations used to form the tetrahydropyran ring itself. mdpi.com

Table 2: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives

This table shows computationally determined activation parameters for the thermal decomposition of dihydropyran (DHP) and its methylated derivatives at 600 K, calculated at the PBE0/6-311+G(d,p) level of theory. Data adapted from computational studies on pyran thermolysis. mdpi.com

| Compound | Activation Energy (Ea, kJ/mol) | Activation Free Energy (ΔG≠, kJ/mol) |

| 3,6-dihydro-2H-pyran (DHP) | 208 | 195 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 212 | 189 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which is essential for structure elucidation. The gauge-including atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net By comparing computed shifts with experimental data, the correct structural isomer or conformer of a molecule can be confidently assigned. Modern approaches combining DFT with machine learning can achieve mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C shifts. nih.gov

Similarly, DFT calculations can predict vibrational frequencies (infrared and Raman spectra). This is particularly useful for identifying the dominant conformers of flexible molecules. In a study of tetrahydropyran-2-methanol (B90372), a close analog of the title compound, DFT calculations of IR spectra were crucial. They showed that the conformer featuring a chair-shaped ring and a specific intramolecular hydrogen bond between the hydroxyl group and the ring's oxygen atom was the dominant species present in the experiment. aip.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Tetrahydropyran-2-methanol (THPM)

This table highlights key vibrational modes for the dominant conformer of THPM, demonstrating the agreement between experimental values and those calculated with DFT (ωB97X-D/cc-pVTZ). Data sourced from a spectroscopic and computational study of THPM. aip.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Free OH Stretch | 3662 | 3675 |

| Intramolecular H-bonded OH Stretch | 3495 | 3510 |

| Asymmetric CH₂ Stretch (ring) | 2940 | 2955 |

| Symmetric CH₂ Stretch (ring) | 2858 | 2865 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

MD simulations can reveal the preferred conformations and the pathways of conformational change. For substituted tetrahydropyrans, MD can elucidate how bulky groups influence the ring's puckering and the orientation of substituents (axial vs. equatorial). Furthermore, MD is used to study non-covalent interactions in detail. For example, simulations can quantify the stability and lifetime of the intramolecular hydrogen bond in the title compound's -CH₂OH side chain. aip.org They can also model intermolecular hydrogen bonding with solvent molecules like water or interactions within a crystal lattice. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyran Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govphyschemres.org These models are essential in drug discovery for predicting the activity of new, unsynthesized molecules.

For tetrahydropyran derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In a CoMFA study on THP derivatives that inhibit serotonin (B10506) and norepinephrine (B1679862) transporters, models were built to explain the compounds' potency and selectivity. The analysis generated contour maps indicating which regions of the molecule should be modified to enhance activity. For example, the study found that steric fields (related to the shape of the molecule) had a more dominant contribution to activity than electrostatic fields and that the presence of a hydroxyl group on the THP ring was a key factor for selectivity. nih.gov

Table 4: Statistical Results of a CoMFA QSAR Model for Tetrahydropyran Derivatives

This table presents the statistical validation parameters for a 3D-QSAR model developed for a series of THP derivatives, indicating a model with good predictive power. Data adapted from a QSAR study on THP-based transporter inhibitors. nih.gov

| Parameter | Value | Description |

| Cross-validated R² (q²) | > 0.70 | Indicates good internal model predictivity. |

| Conventional R² | > 0.82 | Measures the model's fit to the training data. |

| Steric Field Contribution | ~60% | Percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | ~40% | Percentage contribution of electrostatic properties to the model. |

In Silico Screening and Virtual Design of Pyran-Based Compounds

In silico screening and virtual design are computational techniques used to identify promising drug candidates from large chemical libraries. mdpi.com This process typically begins with structure-based virtual screening, where molecular docking is used to predict how well compounds from a database can bind to the active site of a target protein. sciencescholar.us

The workflow involves preparing a library of compounds (which could include novel pyran-based structures) and docking them into the 3D structure of a biological target, such as an enzyme or receptor. sciencescholar.us The docking algorithm scores the binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and binding energy. Top-scoring compounds are then selected for further analysis, which often includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-like properties. This computational funnel allows researchers to prioritize a small number of promising candidates for chemical synthesis and biological testing, saving significant time and resources. researchgate.net

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound “this compound” corresponding to the detailed applications requested in the provided outline.

The existing literature focuses on the broader class of pyran derivatives or on structurally similar but distinct molecules. For instance, extensive research is available on "(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol," particularly its role in the synthesis of flavor compounds like linaloyl oxide. Similarly, the general utility of the tetrahydropyran scaffold in pharmaceutical and agrochemical research is well-documented.

However, specific studies detailing the use of This compound as a chiral building block for terpenoids, a precursor for heterocyclic drug scaffolds or crop protection agents, or its contribution to specialty chemicals and polymers could not be identified.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound without resorting to speculation or inaccurate extrapolation from related compounds.

Strategic Applications in Complex Molecule Synthesis and Materials Science

Design and Synthesis of Pyran-Based Molecular Probes and Sensors

The tetrahydropyran (B127337) framework is a prevalent structural motif in a multitude of bioactive natural products and has been increasingly utilized as a versatile scaffold in the development of sophisticated chemical tools. The specific compound, 2,2-dimethyl-tetrahydro-pyran-6-methanol, offers a unique combination of structural features—a saturated heterocyclic ring, a sterically demanding gem-dimethyl group, and a reactive hydroxymethyl moiety—that make it an intriguing, though not yet widely explored, building block for the rational design of novel molecular probes and sensors.

The design of a molecular probe hinges on the integration of a recognition unit (receptor), a signaling unit (fluorophore or chromophore), and a linker. The tetrahydropyran core of this compound can serve as a robust and chemically stable linker or as an integral part of the receptor unit.

The gem-dimethyl group at the C2 position is of particular significance in probe design. This structural feature can impart several advantageous properties. acs.orgscienceopen.comnih.gov Kinetically, it can shield adjacent functional groups from metabolic degradation, thereby enhancing the probe's stability in biological environments. scienceopen.com Therapeutically, it can lock the conformation of the pyran ring, reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a target analyte, potentially increasing both binding affinity and selectivity. acs.orgnih.gov This "Thorpe-Ingold effect" is a well-established principle in organic chemistry that can be strategically employed to enhance intramolecular reactions and binding events. nih.gov

The primary alcohol of the hydroxymethyl group at the C6 position provides a convenient handle for synthetic elaboration. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or halide, enabling facile conjugation to a wide array of signaling molecules, such as fluorescent dyes, or to other recognition elements. For instance, esterification or etherification reactions can be used to attach the pyran scaffold to a fluorophore like pyrene (B120774) or a coumarin (B35378) derivative. mdpi.comresearchgate.net

A hypothetical design for a fluorescent sensor based on this compound could involve the covalent attachment of a fluorophore to the hydroxymethyl group. The pyran ring itself, decorated with appropriate substituents, could act as the recognition site for a specific analyte. The binding of the analyte would induce a conformational change in the pyran scaffold, altering the distance or orientation between the fluorophore and a quencher moiety, leading to a "turn-on" or "turn-off" fluorescent response.

The synthesis of such probes would likely commence with the functionalization of the hydroxymethyl group of this compound. Standard protection group chemistry might be employed to mask the alcohol while modifications are made to other parts of the molecule. Alternatively, direct coupling reactions could be utilized to attach the signaling unit. The subsequent introduction of the recognition elements would complete the synthesis of the final probe.

While specific research on this compound as a molecular probe is not yet prevalent in the literature, the principles of probe design and the known effects of its constituent functional groups provide a strong foundation for its potential application in this field. The combination of a stable heterocyclic core, a conformationally-constraining gem-dimethyl group, and a synthetically versatile hydroxymethyl handle makes it a promising candidate for the development of the next generation of selective and sensitive molecular probes.

Data Tables

Table 1: Potential Synthetic Modifications of this compound for Probe Synthesis

| Functional Group Target | Reagent/Reaction | Potential Outcome for Probe Design |

| Hydroxymethyl Group | Esterification with a Carboxy-functionalized Fluorophore | Covalent attachment of a signaling unit |

| Hydroxymethyl Group | Oxidation to Aldehyde | Introduction of a reactive site for imine formation with an amino-functionalized fluorophore |

| Hydroxymethyl Group | Tosylation followed by Azide Substitution and Reduction | Conversion to an amine for amide coupling to a recognition moiety |

| Tetrahydropyran Ring | Ring-Opening followed by Functionalization and Recyclization | Introduction of diverse substituents for analyte recognition |

Table 2: Illustrative Photophysical Properties of Pyran-Based Dyes

| Pyran Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte | Reference |

| Dicyanomethylene-4H-pyran | ~450-650 | ~500-750 | Variable | Various | nih.gov |

| Pyrano[3,4-b]pyran | Not Specified | Not Specified | Not Specified | Hg²⁺ | researchgate.net |

| 2H-pyran-2-one-functionalized diketopyrrolopyrrole | Not Specified | Not Specified | Not Specified | Nitroaromatics | nih.gov |

常见问题

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2,2-dimethyl-tetrahydro-pyran-6-methanol to minimize side-product formation?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, steric hindrance from the 2,2-dimethyl group may necessitate prolonged reaction times or elevated temperatures to achieve complete cyclization. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from byproducts like unreacted intermediates or diastereomers. Monitoring by TLC and high-resolution mass spectrometry (HRMS) ensures purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for verifying the pyran ring conformation and methanol substituent. For purity, combine HPLC with UV detection (λ = 210–260 nm) and gas chromatography–mass spectrometry (GC-MS) to detect volatile impurities. Differential Scanning Calorimetry (DSC) can further confirm crystallinity and phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and X-ray crystallography results for this compound?

- Methodological Answer: Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). Perform variable-temperature NMR to assess rotational barriers of the pyran ring. Refine crystallographic data using SHELXL to model disorder or thermal motion parameters . Cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries .

Q. What strategies are recommended for identifying and mitigating chiral impurities during asymmetric synthesis?

- Methodological Answer: Use chiral stationary phase HPLC or Supercritical Fluid Chromatography (SFC) to separate enantiomers. For trace impurities, employ circular dichroism (CD) spectroscopy or Mosher’s ester derivatization. Kinetic resolution via enzymatic catalysis (e.g., lipases) can enhance enantiomeric excess (ee) .

Q. How should researchers design experiments to analyze the compound’s hydrogen-bonding interactions in catalytic applications?

- Methodological Answer: Conduct titration experiments monitored by ¹H NMR to measure association constants (Ka) with proton donors (e.g., phenols). X-ray crystallography with SHELXL refinement can map intermolecular interactions in co-crystals. Computational studies (MD simulations, QTAIM analysis) provide insights into solvent effects and binding energies .

Data Analysis & Interpretation

Q. What methodological frameworks are effective for reconciling contradictory reactivity data in functionalization studies?

- Methodological Answer: Apply triangulation by integrating kinetic studies (e.g., Eyring plots), isotopic labeling (²H/¹³C), and computational mechanistic models (DFT/MD). For example, discrepancies in oxidation rates may arise from solvent polarity effects or transition-state stabilization, which can be modeled using Marcus theory .

Q. How can researchers validate the accuracy of computational predictions for this compound’s physicochemical properties?

- Methodological Answer: Cross-check computed properties (e.g., logP, pKa) with experimental data from potentiometric titrations or shake-flask partitioning. Validate molecular dynamics (MD) simulations against experimental diffusion coefficients (NMR-PGSE) or viscosity measurements .

Experimental Design

Q. What advanced techniques are recommended for studying the compound’s conformational dynamics in solution?

- Methodological Answer: Use NOESY/ROESY NMR to detect through-space correlations between axial/equatorial protons. Dynamic NMR (DNMR) at variable temperatures quantifies ring-flipping barriers. Pair with ultrafast 2D-IR spectroscopy to probe picosecond-scale motions .

Q. How should researchers design a robust protocol for stability testing under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。